molecular formula C22H28O2 B1597197 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one CAS No. 77387-64-5

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one

Cat. No.: B1597197
CAS No.: 77387-64-5
M. Wt: 324.5 g/mol
InChI Key: RPEDYDVPZFYPOZ-UHFFFAOYSA-N
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Description

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one (CAS: 77387-64-5) is a β-hydroxy ketone derivative featuring two 4-tert-butylphenyl substituents. Its molecular formula is C₂₂H₂₈O₂, with a molecular weight of 324.46 g/mol . Synthesized via condensation of substituted benzaldehydes using thiamine hydrochloride as a green catalyst, it is optimized for high yields (97% purity) and short reaction times .

Properties

IUPAC Name

1,2-bis(4-tert-butylphenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14,19,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEDYDVPZFYPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998602
Record name 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one
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Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77387-64-5
Record name 1,2-Bis[4-(1,1-dimethylethyl)phenyl]-2-hydroxyethanone
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Record name 1,2-Bis(4-(1,1-dimethylethyl)phenyl)-2-hydroxyethan-1-one
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Record name 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one
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Record name 1,2-bis[4-(1,1-dimethylethyl)phenyl]-2-hydroxyethan-1-one
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Preparation Methods

Catalytic Hydrogenation Using Transition Metal Complexes

1.1 Manganese-Catalyzed Hydrogenation

  • Catalyst and Conditions: Mn-Cat.1 catalyst (3.8 mg, 0.005 mmol), potassium carbonate (1.4 mg, 0.01 mmol), in absolute ethanol (3 mL).
  • Procedure: The reaction mixture containing substrate α-hydroxyacetophenone (136 mg, 1 mmol) is stirred at room temperature for 5 minutes in a glove box. The mixture is then subjected to hydrogenation at 50°C under 30 bar H2 for 16 hours.
  • Outcome: >99% conversion with 95% yield and 80% enantiomeric excess (ee).
  • Notes: The product is purified via silica gel column chromatography, yielding a colorless viscous liquid.

1.2 Ruthenium-Phosphine Complex Catalysis

1.3 Iridium Complex Catalysis with Formic Acid or Potassium Formate

  • Catalysts: Various Cp*IrCl complexes with chiral diamine ligands such as MsDPEN, TsDPEN, TsCYDN, and CsDPEN.
  • Conditions: Typically in water/toluene mixture at 50°C for 24 hours, using formic acid-triethylamine mixture or potassium formate as hydrogen sources.
  • Yields and Optical Purities:
Catalyst Ligand Yield (%) Optical Purity (ee %) Notes
Cp*IrCl[(S,S)-MsDPEN] 12 66 Formic acid/triethylamine hydrogen source
Cp*IrCl[(R,R)-TsDPEN] 30 28 Potassium formate hydrogen source
Cp*IrCl[(S,S)-TsCYDN] 10 68 Potassium formate hydrogen source
Cp*IrCl[(R,R)-(R)-CsDPEN] 40 87 Potassium formate hydrogen source, lower catalytic efficiency for functionalized ketones
  • Notes: MsDPEN ligand shows superior performance for optical purity; camphorsulfonyl DPEN ligand shows higher ee but lower yield.

1.4 Ruthenium Sulfonate Catalyst

  • Catalyst: Ru(trifluoromethanesulfonate)(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η6-cymene).
  • Conditions: Methanol solvent, 50°C, hydrogen pressure of 76005.1 Torr, 16 hours.
  • Outcome: 3% yield with 67% ee.
  • Notes: Low yield indicates limited efficiency under these conditions.

Enzymatic and Microbiological Reduction

2.1 Aldo-Keto Reductase (AKR) Catalysis

  • Enzyme: Candida parapsilosis aldo-keto reductase CPAR5.
  • Conditions: 0.1 M potassium phosphate buffer (pH 6.5), 30°C, 8 hours, with NADPH cofactor.
  • Procedure: Substrate (1 g/L) is reduced enzymatically with mild shaking.
  • Analysis: Optical purity determined by chiral HPLC or GC.
  • Notes: Enzymatic methods provide stereoselective reduction with mild conditions and good optical purity.

2.2 Microbiological Reduction by Candida parapsilosis Strains

  • Conditions: Aqueous phosphate buffer, 35°C, pH 6.0, 45 hours, using wet cells expressing exogenous gene scrII.
  • Outcome: High enantioselectivity and yield for (S)-1,2-ethanediol derivatives.
  • Notes: Microbial biotransformation is a green alternative for asymmetric reduction.

2.3 Bioconversion with β-D-Glucose

  • Conditions: 0.1 M potassium phosphate buffer (pH 7.0), 35°C, 36 hours, with glucose as co-substrate.
  • Outcome: 99.9% yield of (R)-1,2-ethanediol with high optical purity.
  • Notes: Glucose acts as a cofactor regeneration substrate for enzymatic reduction.

Chemical Reduction Using Hydrosilanes and Cobalt Catalysts

  • Catalyst: Cobalt(II) acetate with PNNtBu ligand.
  • Conditions: Tetrahydrofuran (THF) solvent, 25°C, 1 hour, under inert atmosphere.
  • Reagents: Polymethylhydrosiloxane (PMHS) as hydride source.
  • Outcome: 97% yield of 1,2-diol product.
  • Notes: This method provides a rapid and efficient reduction under mild conditions.

Silver-Mediated Iridium N-Heterocyclic Carbene Complex Catalysis

  • Catalyst Preparation: Azolium salt L12 with Ag2O and [IrCl(cod)]2, followed by AgBF4 addition.
  • Reaction Conditions: Room temperature, 20 hours, open air.
  • Substrate: Propiophenone as model; similar ketones applicable.
  • Outcome: 91% isolated yield of (S)-1-phenyl-1-propanol with high enantiomeric excess.
  • Notes: This method highlights the use of NHC-Ir complexes for asymmetric reduction.

Summary Table of Preparation Methods

Method Type Catalyst/Reagent Conditions Yield (%) Optical Purity (ee %) Notes
Mn-Catalyzed Hydrogenation Mn-Cat.1, K2CO3 Ethanol, 50°C, 30 bar H2, 16h 95 80 High yield and ee
Ru-Phosphine Complex Ru-phosphine complex Ethanol, 20°C, 20.7 barg H2, 6h 11.2 (conversion) 77.6 Moderate ee, low conversion
Iridium Complex (MsDPEN) Cp*IrCl[(S,S)-MsDPEN] Water/toluene, 50°C, 24h, formic acid 12 66 Low yield, moderate ee
Iridium Complex (CsDPEN) Cp*IrCl[(R,R)-(R)-CsDPEN] Water/toluene, 50°C, 24h, potassium formate 40 87 Higher ee, moderate yield
Ru-Sulfonate Catalyst Ru(OTf)(S,S)-Tsdpen Methanol, 50°C, 76005.1 Torr H2, 16h 3 67 Low yield
Enzymatic (AKR) Candida parapsilosis CPAR5 Buffer pH 6.5, 30°C, 8h, NADPH - High Mild, selective
Microbiological C. parapsilosis with scrII gene Phosphate buffer pH 6.0, 35°C, 45h - High Green method
Cobalt Catalyst Co(II) acetate + PNNtBu THF, 25°C, 1h, inert atmosphere 97 - Efficient chemical reduction
Iridium NHC Complex AgBF4, IrCl(cod), azolium salt Room temp, 20h, open air 91 High Advanced asymmetric catalysis

Research Findings and Notes

  • The choice of catalyst and reaction conditions significantly affects both the yield and enantiomeric purity of the product.
  • Transition metal catalysis with chiral ligands (especially iridium complexes) is a prominent method for asymmetric reduction of hydroxyketones.
  • Enzymatic and microbiological methods offer environmentally friendly alternatives with high stereoselectivity.
  • Chemical reductions using hydrosilanes and cobalt catalysts provide efficient synthetic routes under mild conditions.
  • The use of formic acid or potassium formate as hydrogen sources in iridium-catalyzed reactions allows for transfer hydrogenation without the need for high-pressure hydrogen gas.
  • Purification typically involves silica gel chromatography, and product characterization includes chiral HPLC and GC to determine optical purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkyl group.

    Substitution: The tert-butylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one involves its interaction with molecular targets through various pathways. The hydroxyethanone moiety can form hydrogen bonds with biological molecules, while the tert-butylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound belongs to the 1,2-bis(aryl)-2-hydroxyethan-1-one family, sharing a common β-hydroxy ketone backbone. Key analogs and their distinctions include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one 77387-64-5 C₂₂H₂₈O₂ 324.46 4-tert-butylphenyl groups High steric bulk, hydrophobic
1,2-Bis(furan-2-yl)-2-hydroxyethan-1-one (Furoin) 552-86-3 C₁₀H₈O₄ 192.17 Furan-2-yl groups Smaller size, heteroaromatic rings
Benzoin (1,2-diphenyl-2-hydroxyethan-1-one) 119-53-9 C₁₄H₁₂O₂ 212.25 Unsubstituted phenyl groups Parent compound, no steric hindrance

Structural Insights :

  • Steric Effects : The tert-butyl groups in the target compound introduce significant steric hindrance compared to smaller substituents (e.g., furan or unsubstituted phenyl groups). This reduces reactivity in sterically demanding reactions but enhances thermal stability .
  • Solubility : The hydrophobic tert-butyl groups likely reduce aqueous solubility relative to furan-containing analogs like Furoin (C₁₀H₈O₄), which has polar oxygen atoms in its heterocyclic rings .

Key Findings :

  • The tert-butyl-substituted derivative benefits from the same green synthesis protocol as its analogs (e.g., 2a-d derivatives in ), but steric bulk may slightly slow reaction kinetics compared to smaller substrates.
  • Furoin’s synthesis is less environmentally friendly when using cyanide catalysts, though enzymatic methods offer alternatives .

Q & A

Q. What are the established synthetic routes for 1,2-bis(4-tert-butylphenyl)-2-hydroxyethan-1-one, and what green chemistry approaches have been applied?

The compound is synthesized via the benzoin condensation of 4-tert-butylbenzaldehyde derivatives using thiamine hydrochloride (vitamin B1) as a catalyst in ethanol. This method is environmentally benign, avoiding toxic cyanide catalysts traditionally used in benzoin condensations. Key parameters include:

  • Reaction conditions : Ethanol solvent, room temperature, short reaction times (2–3 hours).
  • Catalyst : Thiamine hydrochloride (0.5–1.0 mol%), activated by NaOH.
  • Characterization : TLC monitors reaction completion; FTIR confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups. ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and hydroxyl proton (δ 5.2–5.5 ppm) .

Q. How is the structural identity of this compound confirmed in academic research?

Structural validation involves:

  • X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and stereochemistry. For example, the C–O bond in the hydroxyketone moiety typically measures ~1.35 Å .
  • Spectral cross-verification : Elemental analysis (C, H, O) matches theoretical values. Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 322.4 for C₂₂H₂₆O₂) .

Q. What are the critical purity assessment methods for this compound?

  • TLC : Monitors reaction progress using silica plates and ethyl acetate/hexane (1:3) as eluent.
  • Melting point analysis : Pure derivatives exhibit sharp melting points (e.g., 65–66°C for related brominated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed spectral data (e.g., NMR splitting patterns) may arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., keto-enol tautomerism).
  • Density Functional Theory (DFT) : Computes theoretical spectra (e.g., IR, NMR) for comparison with experimental data. For example, tert-butyl groups induce steric hindrance, altering NMR chemical shifts by ~0.3 ppm .

Q. What experimental design considerations optimize the synthesis of derivatives with modified electronic properties?

To tailor reactivity (e.g., for photochemical studies):

  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase carbonyl electrophilicity, accelerating nucleophilic additions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.
  • Catalyst screening : Compare thiamine hydrochloride with N-heterocyclic carbenes (NHCs) for enantioselective benzoin condensations .

Q. How do tert-butyl groups influence the compound’s crystallographic packing and solubility?

  • Crystal packing : Bulky tert-butyl groups introduce steric effects, reducing π-π stacking and favoring herringbone arrangements. This increases melting points but decreases solubility in nonpolar solvents.
  • Solubility optimization : Use co-solvents (e.g., DCM:MeOH 4:1) or sonication to disperse aggregates .

Q. What advanced techniques validate the compound’s role in coordination chemistry or catalysis?

  • Electrochemical studies : Cyclic voltammetry (CV) assesses redox behavior. For example, tert-butyl groups may shield the hydroxyketone moiety, reducing oxidation potentials.
  • X-ray absorption spectroscopy (XAS) : Probes metal-ligand interactions if the compound acts as a chelating agent .

Methodological Workflow Table

Research ObjectiveKey MethodsReferences
Synthesis Benzoin condensation (thiamine/EtOH), TLC monitoring
Structural Analysis X-ray crystallography (SHELX), DFT-computed spectra
Reactivity Tuning Substituent variation, solvent/catalyst screening
Electronic Studies CV, UV-Vis spectroscopy

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one
Reactant of Route 2
1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one

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